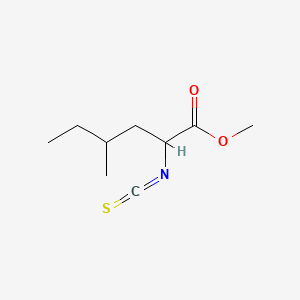
Methyl 2-isothiocyanato-4-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isothiocyanato-4-methylhexanoate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylated hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanato-4-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and subsequent treatment with an electrophilic reagent such as tosyl chloride. This method typically requires the use of a base like triethylamine and can be performed under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of isothiocyanates often involves the use of thiophosgene or its derivatives. These reagents react with primary amines to form the corresponding isothiocyanates. The process can be optimized for large-scale production by using continuous flow reactors and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-isothiocyanato-4-methylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Tosyl chloride, thiophosgene
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating (40°C)
Major Products:
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
Methyl 2-isothiocyanato-4-methylhexanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and thioureas, which are important in medicinal chemistry.
Medicinal Chemistry: The compound exhibits potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Mecanismo De Acción
The mechanism of action of methyl 2-isothiocyanato-4-methylhexanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound can modify the function of these biomolecules by forming stable adducts, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-isothiocyanato-4-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl isothiocyanate: A simpler isothiocyanate with a shorter carbon chain.
Uniqueness: The presence of the methylated hexanoate backbone differentiates it from simpler isothiocyanates and allows for more diverse chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H15NO2S |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
methyl 2-isothiocyanato-4-methylhexanoate |
InChI |
InChI=1S/C9H15NO2S/c1-4-7(2)5-8(10-6-13)9(11)12-3/h7-8H,4-5H2,1-3H3 |
Clave InChI |
NQZJEBNLSVIVQH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C(=O)OC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


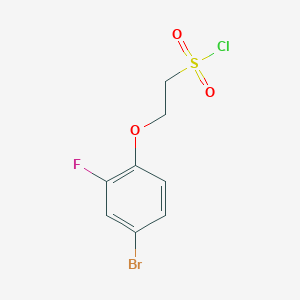
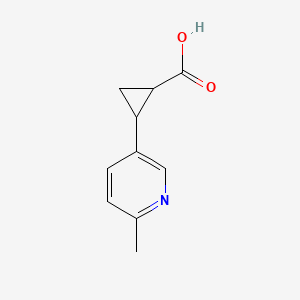

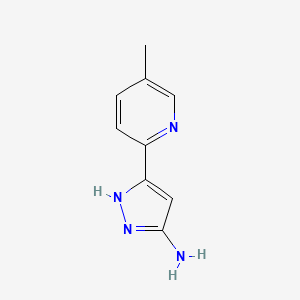
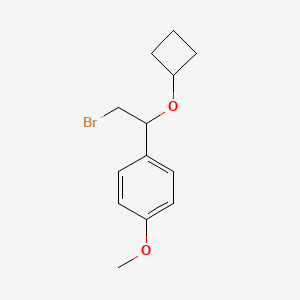
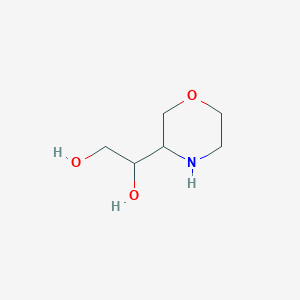



![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)

